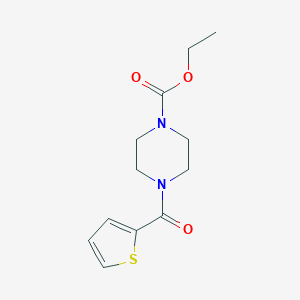![molecular formula C17H12ClNO2S2 B397466 (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B397466.png)
(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with other functional groups. The presence of a benzylidene group and a chloro-hydroxybenzylidene moiety adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate is then cyclized with benzyl isothiocyanate to yield the desired thiazolidinone compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring, leading to different reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its ability to interact with biological targets, such as enzymes and receptors.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, leading to cell death. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
(5E)-5-(5-chloro-2-hydroxybenzylidene)rhodanine: This compound shares a similar structure but lacks the benzyl group. It has been studied for its antimicrobial and anticancer properties.
(E)-N’-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide: This compound also contains the 5-chloro-2-hydroxybenzylidene moiety and has shown biological activity, including antitubercular properties.
Uniqueness
The presence of both the benzyl and thioxo groups in (5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one distinguishes it from similar compounds
属性
分子式 |
C17H12ClNO2S2 |
|---|---|
分子量 |
361.9g/mol |
IUPAC 名称 |
(5E)-3-benzyl-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-6-7-14(20)12(8-13)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+ |
InChI 键 |
NTHSOWKVBRZUIB-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=S |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{[(4-iodophenyl)sulfonyl]amino}acetamide](/img/structure/B397383.png)

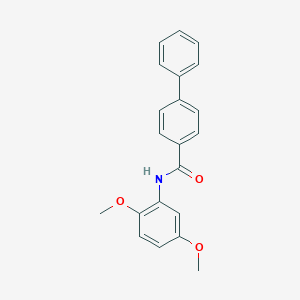
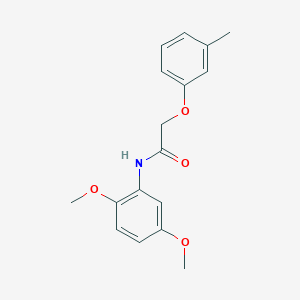
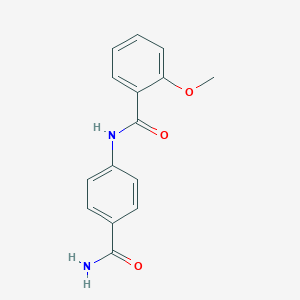
![3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B397390.png)
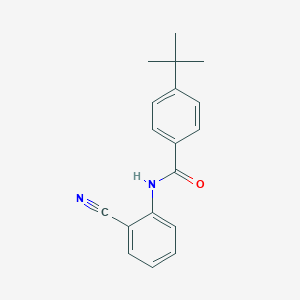
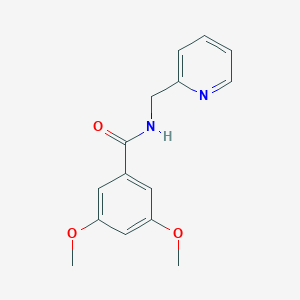
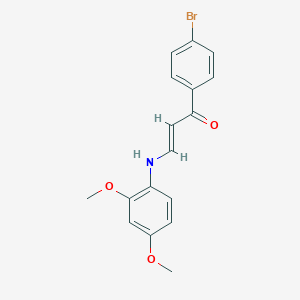
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B397400.png)
![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)
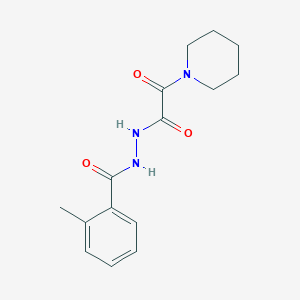
![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)
